p-(TRIETHOXYSILYL)ACETOPHENONE
Overview
Description
Mechanism of Action
Target of Action
p-(Triethoxysilyl)Acetophenone is a chemical intermediate It’s worth noting that acetophenone, a related compound, has been found to interact with r-specific alcohol dehydrogenase in lactobacillus brevis .
Mode of Action
Acetophenone derivatives have been found to exhibit antifungal effects by changing the permeability of the cell membrane and affecting the growth of the hyphae, causing their death .
Biochemical Pathways
Acetophenone is known to be involved in multiple interactions with various organisms . It’s also worth noting that acetophenone is a metabolite in the Wood-Ljungdahl pathway, a CO2 fixation pathway coupled to energy storage .
Pharmacokinetics
It’s important to note that the hydrolysis product of this compound is ethanol . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect .
Result of Action
It’s known that the compound can cause serious eye irritation .
Action Environment
It’s known that the compound may be hazardous to aquatic life if released to open waters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(TRIETHOXYSILYL)ACETOPHENONE typically involves the reaction of 4’-iodoacetophenone with triethoxysilane under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions include maintaining a temperature of around 60°C and using a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
p-(TRIETHOXYSILYL)ACETOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids .
Scientific Research Applications
p-(TRIETHOXYSILYL)ACETOPHENONE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler analog without the triethoxysilyl group, used in similar synthetic applications.
4’-iodoacetophenone: A precursor in the synthesis of p-(TRIETHOXYSILYL)ACETOPHENONE.
Triethoxysilane: Another organosilane compound used in various industrial applications.
Uniqueness
This compound is unique due to its combination of the acetophenone and triethoxysilyl functional groups, which impart distinct chemical reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-(4-triethoxysilylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4Si/c1-5-16-19(17-6-2,18-7-3)14-10-8-13(9-11-14)12(4)15/h8-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUMCAIEQSOFQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C(=O)C)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289794 | |
Record name | 1-[4-(Triethoxysilyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438569-05-2 | |
Record name | 1-[4-(Triethoxysilyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438569-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Triethoxysilyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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